![molecular formula C8H10BrNO2S B1588345 3-bromo-N-ethylbenzenesulfonamide CAS No. 871269-07-7](/img/structure/B1588345.png)
3-bromo-N-ethylbenzenesulfonamide
Overview
Description
3-bromo-N-ethylbenzenesulfonamide is a chemical compound with the molecular formula C8H10BrNO2S and a molecular weight of 264.14 . It is also known by other names such as N-Ethyl 3-bromobenzenesulfonamide and 3-bromo-N-ethylbenzene-1-sulfonamide .
Molecular Structure Analysis
The InChI code for 3-bromo-N-ethylbenzenesulfonamide is1S/C8H10BrNO2S/c1-2-10-13(11,12)8-5-3-4-7(9)6-8/h3-6,10H,2H2,1H3
. This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.
Scientific Research Applications
Synthesis of Derivatives for Medicinal Chemistry
3-bromo-N-ethylbenzenesulfonamide: serves as a precursor in the synthesis of various sulfonamide derivatives. These derivatives are explored for their potential medicinal properties, particularly as antibacterial agents . The bromine atom in the compound can undergo substitution reactions, allowing for the introduction of pharmacophores that can enhance antibacterial activity.
Analytical Chemistry Applications
In analytical chemistry, derivatives of 3-bromo-N-ethylbenzenesulfonamide have been utilized as oxidizing titrants . For instance, Sodium N-bromo-p-nitrobenzenesulfonamide, a related compound, offers a method for the direct titration of various substances, providing a simple and rapid analytical approach.
Mechanism of Action
Sulfonamides, which include 3-bromo-N-ethylbenzenesulfonamide, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria . This mechanism of action allows sulfonamides to inhibit bacterial growth.
Safety and Hazards
properties
IUPAC Name |
3-bromo-N-ethylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-2-10-13(11,12)8-5-3-4-7(9)6-8/h3-6,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MADIDEQQKAOBFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428432 | |
Record name | 3-Bromo-N-ethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
871269-07-7 | |
Record name | 3-Bromo-N-ethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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